molecular formula C7H5ClFNO4S B1376553 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 1423031-66-6

4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1376553
CAS No.: 1423031-66-6
M. Wt: 253.64 g/mol
InChI Key: AXMNPGZISRKDDL-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S. It is a derivative of benzene, featuring a sulfonyl chloride group, a nitro group, a fluoro group, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, including nitration, sulfonation, and chlorination reactions. The process begins with the nitration of 4-fluoro-3-methylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group, and finally, chlorination to convert the sulfonic acid group to a sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while chlorosulfonic acid is used for sulfonation.

    Nucleophilic Substitution: Nucleophiles like amines can react with the sulfonyl chloride group to form sulfonamides.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used to reduce the nitro group.

Major Products:

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: In the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: As an intermediate in the production of drugs and other therapeutic agents.

    Industry: In the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Fluoro-3-methylbenzene-1-sulfonyl chloride: Lacks the nitro group, resulting in different reactivity and applications.

    4-Methyl-3-nitrobenzene-1-sulfonyl chloride: Lacks the fluoro group, affecting its chemical properties and reactivity.

    4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride: Has a different substitution pattern on the benzene ring, leading to variations in reactivity and applications.

Uniqueness: 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of the fluoro, methyl, nitro, and sulfonyl chloride groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

4-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c1-4-2-5(15(8,13)14)3-6(7(4)9)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMNPGZISRKDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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